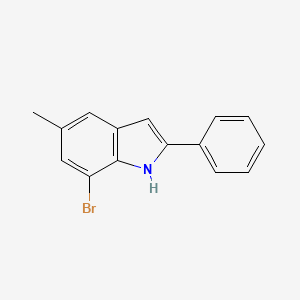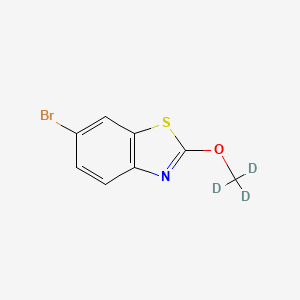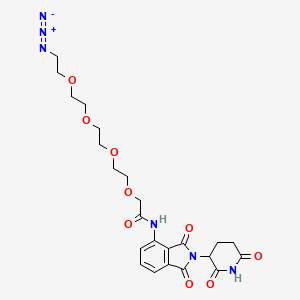
14-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12-tetraoxatetradecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12-tetraoxatetradecanamide is a complex organic compound that features multiple functional groups, including azido, piperidinyl, and isoindolinyl moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12-tetraoxatetradecanamide typically involves multiple steps:
Formation of the Isoindolinone Core: This can be achieved through the reaction of phthalic anhydride with an amine, followed by cyclization.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Azido Group: The azido group is often introduced through the reaction of an amine with sodium azide.
Formation of the Polyether Chain: The polyether chain can be synthesized through the polymerization of ethylene oxide or related compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or isoindolinyl moieties.
Reduction: Reduction reactions could target the azido group, converting it to an amine.
Substitution: The azido group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidinyl or isoindolinyl groups.
Reduction: The major product of azido reduction would be the corresponding amine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable tool for studying reaction mechanisms.
Biology
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.
Drug Development:
Medicine
Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic tools due to its unique chemical properties.
Industry
Material Science: Applications in the development of new materials with specific properties.
Catalysis: Potential use as a catalyst or catalyst precursor in industrial processes.
作用機序
The mechanism of action of 14-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12-tetraoxatetradecanamide would depend on its specific application. Generally, the azido group can participate in bioorthogonal reactions, while the piperidinyl and isoindolinyl moieties may interact with biological targets through various pathways.
類似化合物との比較
Similar Compounds
14-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12-tetraoxatetradecanamide: Similar compounds may include other azido-containing polyethers or isoindolinone derivatives.
Uniqueness
Functional Groups: The combination of azido, piperidinyl, and isoindolinyl groups in a single molecule is unique.
特性
分子式 |
C23H28N6O9 |
|---|---|
分子量 |
532.5 g/mol |
IUPAC名 |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C23H28N6O9/c24-28-25-6-7-35-8-9-36-10-11-37-12-13-38-14-19(31)26-16-3-1-2-15-20(16)23(34)29(22(15)33)17-4-5-18(30)27-21(17)32/h1-3,17H,4-14H2,(H,26,31)(H,27,30,32) |
InChIキー |
FGEDVKSXXCVRFL-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B14032579.png)
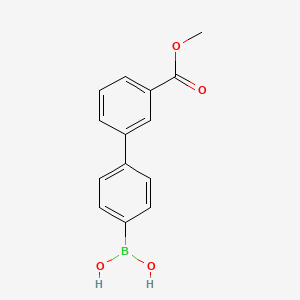

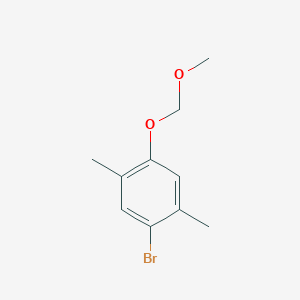
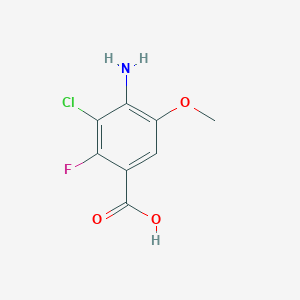
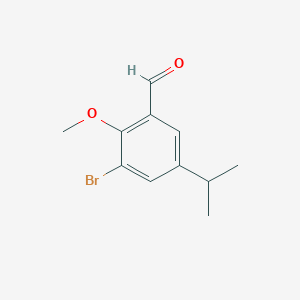

![((2R,3S,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14032626.png)

![Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14032632.png)
